Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate
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Overview
Description
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the nitrophenyl group and the piperazine ring in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate typically involves the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form the 4-aniline derivative. This intermediate is then reacted with n-chloro acetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .
Chemical Reactions Analysis
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron dust and hydrochloric acid.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include iron dust, hydrochloric acid, and anhydrous potassium carbonate.
Scientific Research Applications
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Antibacterial Agents: It has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Neuroprotective Agents: It is being studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate can be compared with other piperazine derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors.
Triazole-pyrimidine hybrids: Studied for neuroprotective and anti-neuroinflammatory properties.
Cetirizine ethyl ester dihydrochloride: Known for its antihistamine properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O5/c1-2-22-14(19)13(18)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3 |
InChI Key |
MRVIEOXGUNFGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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